molecular formula C12H11NO4S2 B3316380 2-[4-(Thiophene-2-sulfonamido)phenyl]acetic acid CAS No. 953884-77-0

2-[4-(Thiophene-2-sulfonamido)phenyl]acetic acid

Cat. No.: B3316380
CAS No.: 953884-77-0
M. Wt: 297.4 g/mol
InChI Key: INFQXBZUDAGSHX-UHFFFAOYSA-N
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Description

2-[4-(Thiophene-2-sulfonamido)phenyl]acetic acid is an organic compound with the molecular formula C12H11NO4S2 and a molecular weight of 297.36 g/mol It is characterized by the presence of a thiophene ring, a sulfonamide group, and a phenylacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Thiophene-2-sulfonamido)phenyl]acetic acid typically involves the reaction of 4-aminophenylacetic acid with thiophene-2-sulfonyl chloride under suitable conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Thiophene-2-sulfonamido)phenyl]acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to the corresponding amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Thiophene-2-sulfonamido phenylacetic acid amine.

    Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

2-[4-(Thiophene-2-sulfonamido)phenyl]acetic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-[4-(Thiophene-2-sulfonamido)phenyl]acetic acid is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The sulfonamide group may play a role in inhibiting certain enzymes, while the phenylacetic acid moiety could be involved in modulating receptor activity. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

2-[4-(Thiophene-2-sulfonamido)phenyl]acetic acid can be compared with other similar compounds, such as:

    Thiophene-2-sulfonamide: Lacks the phenylacetic acid moiety.

    Phenylacetic acid: Lacks the thiophene and sulfonamide groups.

    Sulfonamido phenylacetic acids: Differ in the nature of the substituent on the phenyl ring.

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties .

Properties

IUPAC Name

2-[4-(thiophen-2-ylsulfonylamino)phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4S2/c14-11(15)8-9-3-5-10(6-4-9)13-19(16,17)12-2-1-7-18-12/h1-7,13H,8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INFQXBZUDAGSHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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